Cytotoxic Potency: N-Decanoylsphingosine Exhibits Intermediate Potency Between Highly Active C6 and Weakly Active C16 Analogs
N-Decanoylsphingosine (C10-ceramide) demonstrates a distinct cytotoxic profile characterized by an intermediate potency relative to other short-chain ceramides. In a direct comparative study, its growth inhibitory activity was measured against wild-type and multidrug-resistant (MDR1+) MDA435/LCC6 human breast cancer cells, yielding specific IC50 values that place it between the more potent C6-ceramide and the significantly less potent C16-ceramide [1][2].
| Evidence Dimension | Cytotoxic potency (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 44.1 μM (wild-type); IC50 = 46 μM (MDR1-transfected) |
| Comparator Or Baseline | C6-ceramide (N-hexanoylsphingosine): IC50 range = 3–14 μM; C16-ceramide (N-palmitoylsphingosine): IC50 > 100 μM |
| Quantified Difference | C10-ceramide is approximately 3-15 times less potent than C6-ceramide but at least 2 times more potent than C16-ceramide in MDA435/LCC6 cells. |
| Conditions | MDA435/LCC6 human breast cancer cells (wild-type and MDR1 gene-transfected); MTT assay after 72-hour exposure; data from Shabbits & Mayer, 2003. |
Why This Matters
This specific potency range is critical for users who find C6-ceramide too toxic or C16-ceramide too inactive, allowing for a more controlled induction of apoptosis.
- [1] Shabbits, J. A., & Mayer, L. D. (2003). Intracellular delivery of ceramide lipids via liposomes enhances apoptosis in vitro. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1612(1), 98-106. View Source
- [2] GlpBio. C10 Ceramide (d18:1/10:0) Product Datasheet (citing Shabbits & Mayer, 2003). Catalog GC43004. View Source
